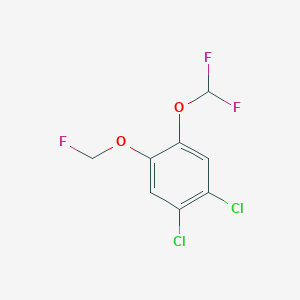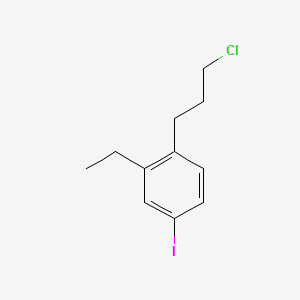
Lithium triisopropoxy(pyrazin-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of lithium triisopropoxy(pyrazin-2-yl)borate typically involves the reaction of pyrazine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Lithium triisopropoxy(pyrazin-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lithium triisopropoxy(pyrazin-2-yl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which lithium triisopropoxy(pyrazin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Lithium triisopropoxy(pyrazin-2-yl)borate can be compared with other similar compounds, such as:
Lithium triisopropyl 2-pyridylborate: This compound has a similar structure but with a pyridyl group instead of a pyrazinyl group.
Lithium (2-pyridinyl)triisopropoxyborate: Another similar compound with a pyridinyl group
Propiedades
Fórmula molecular |
C13H24BLiN2O3 |
|---|---|
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
lithium;tri(propan-2-yloxy)-pyrazin-2-ylboranuide |
InChI |
InChI=1S/C13H24BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-9-15-7-8-16-13;/h7-12H,1-6H3;/q-1;+1 |
Clave InChI |
AAARKZIXKDZNCT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=NC=CN=C1)(OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)









![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)



